2-Naphthoylethyltrimethylammonium 2-Naphthoylethyltrimethylammonium Choline acetyltransferase (ChAT) mediates the synthesis of the neurotransmitter acetylcholine from acetyl-CoA and choline. In addition to its critical role in neurosignaling, deficiencies in ChAT are linked to congenital myasthenic syndromes, Alzheimer’s disease, and multiple sclerosis. α-NETA is a stable, non-competitive, and slowly reversible inhibitor of ChAT (IC50 = 9 μM). This naturally fluorescent compound is a poor inhibitor of cholinesterases and carnitine acetyltransferase. α-NETA is commonly used in cells in culture.
Brand Name: Vulcanchem
CAS No.: 31059-54-8
VCID: VC21229394
InChI: InChI=1S/C16H20NO.HI/c1-17(2,3)11-10-16(18)15-9-8-13-6-4-5-7-14(13)12-15;/h4-9,12H,10-11H2,1-3H3;1H/q+1;/p-1
SMILES: C[N+](C)(C)CCC(=O)C1=CC2=CC=CC=C2C=C1.[I-]
Molecular Formula: C16H20INO
Molecular Weight: 369.24 g/mol

2-Naphthoylethyltrimethylammonium

CAS No.: 31059-54-8

Cat. No.: VC21229394

Molecular Formula: C16H20INO

Molecular Weight: 369.24 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthoylethyltrimethylammonium - 31059-54-8

Specification

Description Choline acetyltransferase (ChAT) mediates the synthesis of the neurotransmitter acetylcholine from acetyl-CoA and choline. In addition to its critical role in neurosignaling, deficiencies in ChAT are linked to congenital myasthenic syndromes, Alzheimer’s disease, and multiple sclerosis. α-NETA is a stable, non-competitive, and slowly reversible inhibitor of ChAT (IC50 = 9 μM). This naturally fluorescent compound is a poor inhibitor of cholinesterases and carnitine acetyltransferase. α-NETA is commonly used in cells in culture.
CAS No. 31059-54-8
Molecular Formula C16H20INO
Molecular Weight 369.24 g/mol
IUPAC Name trimethyl-(3-naphthalen-2-yl-3-oxopropyl)azanium;iodide
Standard InChI InChI=1S/C16H20NO.HI/c1-17(2,3)11-10-16(18)15-9-8-13-6-4-5-7-14(13)12-15;/h4-9,12H,10-11H2,1-3H3;1H/q+1;/p-1
Standard InChI Key LIFHUGCXEAQKRZ-UHFFFAOYSA-M
SMILES C[N+](C)(C)CCC(=O)C1=CC2=CC=CC=C2C=C1.[I-]
Canonical SMILES C[N+](C)(C)CCC(=O)C1=CC2=CC=CC=C2C=C1.[I-]

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